N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1H-imidazole core substituted with 4-ethoxyphenyl and sulfanylacetamide groups. The 5-chloro-2-methoxyphenyl moiety attached to the acetamide nitrogen introduces steric and electronic effects that may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-3-27-16-7-5-15(6-8-16)24-11-10-22-20(24)28-13-19(25)23-17-12-14(21)4-9-18(17)26-2/h4-12H,3,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHSECNTTSLDHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution Reactions: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions on a phenyl ring.
Thioether Formation: The sulfanyl linkage is formed by reacting a thiol with an appropriate electrophile, such as a haloacetamide.
Final Coupling: The final step involves coupling the imidazole derivative with the substituted phenyl ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the imidazole ring, potentially altering the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Substituted Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the imidazole ring and the phenyl groups suggests it might exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The imidazole ring could facilitate binding to metal ions or active sites in proteins, while the phenyl groups might enhance hydrophobic interactions with lipid membranes or protein surfaces.
Comparison with Similar Compounds
Structural Analogs with Imidazole Cores
a. 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9, )
- Key Features :
- Imidazole substituted with 4-fluorophenyl (C5) and 4-methoxyphenyl (N1).
- Thioacetamide linked to a thiazol-2-yl group.
- Comparison :
b. N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate ()
- Key Features :
- Imidazole with 4-fluorophenyl (C4), methylsulfinyl (C2), and pyridyl (C5) substituents.
- Acetamide linked to a pyridyl group.
- Comparison: The sulfinyl group in this compound may enhance hydrogen bonding compared to the sulfanyl group in the target.
c. N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide ()
- Key Features :
- Sulfonamide bridge instead of sulfanyl.
- 2-chlorophenylmethyl and methyl substituents on imidazole.
- Comparison: Sulfonamide groups typically increase polarity and solubility compared to sulfanyl groups.
Substituent Effects on Bioactivity and Physicochemical Properties
Nitroimidazole Derivatives () :
- Compounds like N-[1-(2-chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] acetamide exhibit antibacterial and antiparasitic activity due to the nitro group’s redox activity .
- The target compound lacks a nitro group, suggesting divergent mechanisms but possibly improved stability.
Chloro vs. Fluoro Substituents :
- Methoxy vs.
Physicochemical and Crystallographic Insights
- Crystallography: SHELX programs () are widely used for small-molecule refinement.
- Hydrogen Bonding: Sulfanyl groups (target) vs. sulfonamides () or sulfoxides () differ in hydrogen-bond donor/acceptor capacity, influencing solubility and target interactions .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound's molecular characteristics are essential for understanding its biological activity. Below is a summary of key properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H22ClN3O3S |
| Molecular Weight | 479.98 g/mol |
| LogP | 5.9458 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 49.729 Ų |
The biological activity of this compound can be attributed to its interactions with various biological targets. Research indicates that compounds containing imidazole rings often exhibit significant anti-inflammatory and anticancer properties due to their ability to inhibit key enzymes involved in these processes, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .
Pharmacological Effects
- Anti-inflammatory Activity : Compounds similar to this compound have shown promising results in reducing inflammation by inhibiting the production of pro-inflammatory cytokines and mediators .
- Anticancer Activity : The imidazole moiety is known for its anticancer properties, particularly in breast cancer models. Studies indicate that derivatives with similar structures can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
- Antimicrobial Activity : Some studies have reported antimicrobial effects against various pathogens, suggesting that this compound might possess broad-spectrum antibacterial properties .
Study 1: Anti-inflammatory Effects
A study evaluated the effects of similar imidazole-containing compounds on RAW 264.7 macrophages. The results demonstrated a significant reduction in nitric oxide production, implicating the inhibition of iNOS as a mechanism for the observed anti-inflammatory effects .
Study 2: Anticancer Potential
In vitro studies on breast cancer cell lines (MCF-7) showed that compounds structurally related to this compound exhibited cytotoxic effects with IC50 values indicating potent activity .
Comparative Analysis with Related Compounds
To understand the relative effectiveness of this compound, a comparison with other similar compounds was conducted:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| N-(4-methoxyphenyl)acetamide | 12 | Anti-inflammatory |
| N-(5-chloro-2-methoxyphenyl)acetamide | 8 | Anticancer |
| N-(4-ethoxyphenyl)-imidazole derivative | 10 | Antimicrobial |
Q & A
Q. What are the optimal synthetic routes for preparing N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide?
Methodological Answer: The compound can be synthesized via nucleophilic substitution between 5-(4-ethoxyphenyl)-1-phenyl-1H-imidazole-2-thiol and 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide in the presence of a base like potassium carbonate (K₂CO₃). Reaction conditions typically involve refluxing in a polar aprotic solvent (e.g., DMF or acetone) for 6–12 hours, followed by recrystallization from ethanol to purify the product . Key parameters include stoichiometric control (equimolar reactants) and inert atmosphere to prevent oxidation of the thiol group.
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C-NMR : Verify the presence of characteristic signals, such as the methoxy group (δ ~3.8–4.0 ppm singlet for OCH₃), acetamide NH (δ ~10.2 ppm broad), and aromatic protons (δ 6.7–8.4 ppm multiplet). The imidazole-thioether linkage is confirmed by a singlet for the imidazole C-H (δ ~7.5–8.0 ppm) .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch of acetamide), ~1250 cm⁻¹ (C-O of methoxy/ethoxy groups), and ~725 cm⁻¹ (C-S stretch) confirm functional groups .
Q. What chromatographic methods are suitable for assessing purity and identifying impurities?
Methodological Answer: Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is recommended. A gradient elution (e.g., 60:40 to 90:10 acetonitrile/water) resolves impurities related to incomplete substitution (e.g., unreacted thiol intermediates) or byproducts. Limit impurities to <0.5% per ICH guidelines, with validation via spiked standards .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, HOMO-LUMO analysis) predict the reactivity of this compound in biological systems?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates molecular electrostatic potential (MESP) to identify nucleophilic/electrophilic sites. HOMO-LUMO gaps (ΔE) predict charge-transfer interactions: a smaller ΔE (~3–5 eV) suggests higher reactivity with biological targets like enzymes. Docking studies (AutoDock Vina) can simulate binding to active sites (e.g., elastase or COX-2) using crystal structures from the PDB .
Q. What experimental strategies resolve contradictions in structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer:
- Systematic SAR : Synthesize derivatives with controlled substitutions (e.g., replacing ethoxy with methoxy or varying halogen positions) and compare bioactivity (e.g., IC₅₀ in enzyme inhibition assays).
- Statistical Analysis : Use multivariate regression (e.g., CoMFA/CoMSIA) to correlate electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters with activity. Resolve discrepancies by identifying outlier compounds with atypical binding modes via X-ray crystallography .
Q. How can crystallographic tools (SHELX, WinGX) resolve ambiguities in the compound’s 3D structure?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to obtain intensity data.
- Structure Solution : SHELXD identifies heavy atoms via dual-space methods, while SHELXL refines anisotropic displacement parameters. WinGX integrates ORTEP for visualizing thermal ellipsoids and validating bond lengths/angles (e.g., C-S bond: ~1.81 Å; imidazole ring planarity) .
- Validation : Check R-factors (R₁ < 0.05) and residual electron density (<0.5 eÅ⁻³) to confirm absence of disorder .
Q. What in vitro assays evaluate the compound’s bioactivity, and how are interference from solvent/byproducts mitigated?
Methodological Answer:
- Enzyme Inhibition : Use fluorogenic substrates (e.g., DQ elastin for elastase) in kinetic assays. Pre-incubate the compound with the enzyme (37°C, pH 7.4) and measure fluorescence (λₑₓ/λₑₘ = 485/535 nm).
- Controls : Include solvent-only (DMSO <1%) and heat-denatured enzyme controls. LC-MS analyzes stability to confirm the compound does not degrade into reactive byproducts during assays .
Q. How do substituents on the phenyl and imidazole rings influence metabolic stability in preclinical models?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Ethoxy groups are prone to CYP450-mediated O-dealkylation; chloro substituents reduce metabolic clearance.
- Stability Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring or replace ethoxy with a metabolically resistant group (e.g., cyclopropoxy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
